

# 6-Hydroxy-2-naphthyl disulfide CAS number 6088-51-3 information

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## Compound of Interest

Compound Name: 6-Hydroxy-2-naphthyl disulfide

Cat. No.: B1669913

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An In-Depth Technical Guide to **6-Hydroxy-2-naphthyl Disulfide** (CAS 6088-51-3)

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Hydroxy-2-naphthyl disulfide**, a molecule of significant interest in biochemical research and as a building block in organic synthesis. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Compound Identity and Physicochemical Properties

**6-Hydroxy-2-naphthyl disulfide**, registered under CAS number 6088-51-3, is a symmetrical aromatic disulfide. It is also known by several synonyms, including 6,6'-Dihydroxy-2,2'-dinaphthyl disulfide, Bis(6-hydroxy-2-naphthyl) disulfide, and 6,6'-Disulfanediybis(naphthalen-2-ol).<sup>[1][2]</sup> Notably, it is sometimes referred to as DDD; however, it is crucial to distinguish this compound from the insecticide metabolite DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which is structurally unrelated.<sup>[3][4]</sup>

The molecule's structure, featuring two naphthol units linked by a disulfide bridge, is foundational to its chemical reactivity and applications. The hydroxyl groups and the disulfide bond are key functional sites for chemical modification and biological interaction.

**Table 1: Physicochemical Properties of 6-Hydroxy-2-naphthyl Disulfide**

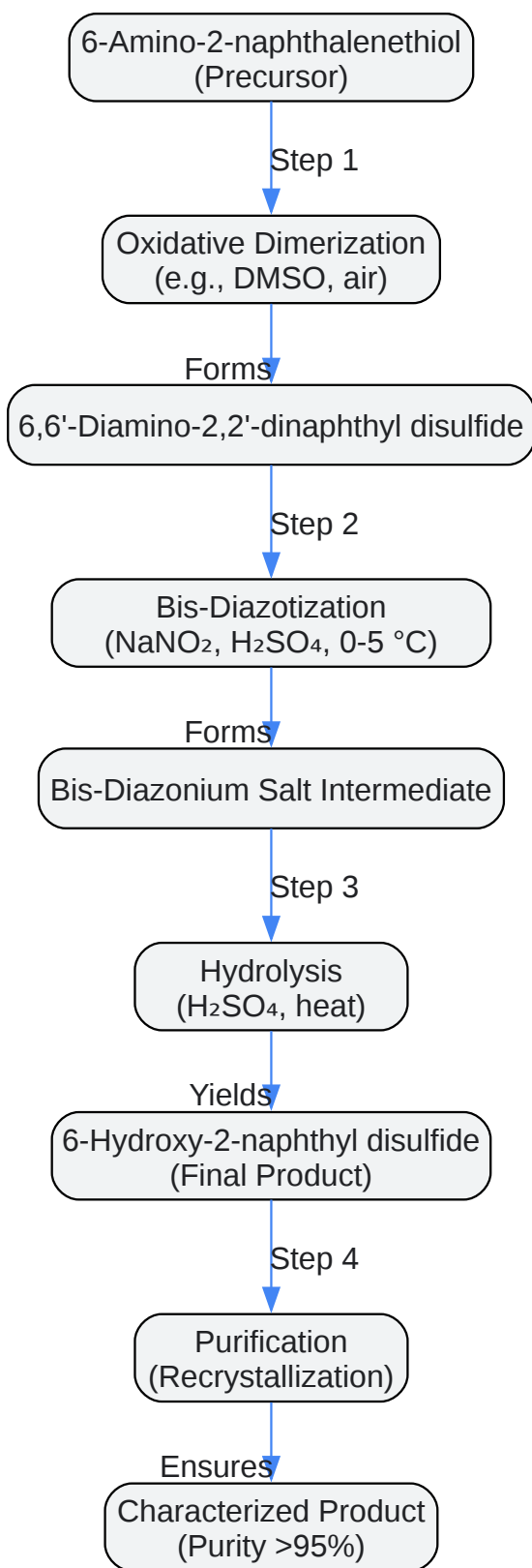
Property	Value	Source(s)
CAS Number	6088-51-3	[1][5]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> O <sub>2</sub> S <sub>2</sub>	[5][6]
Molecular Weight	350.45 g/mol	[7][8]
Appearance	White to brown powder or crystalline solid	[6]
Melting Point	220 - 226 °C	[4][5][6]
Boiling Point	~547.5 - 597.5 °C (Predicted)	[5][6]
Solubility	Slightly soluble in ethanol and acetic acid; soluble in benzene and alkalis (forms a yellow solution). Soluble in DMSO (<26.28 mg/ml).	[3][4]
Purity	Typically >95% (HPLC)	[1][7]
InChI Key	AHXGXXJEEHFHDK-UHFFFAOYSA-N	[1][7]
SMILES	<chem>C1=CC2=C(C=CC(=C2)SSC3=CC4=C(C=C3)C=C(C=C4)O)C=C1O</chem>	[5][8]

## Synthesis and Purification: A Validated Protocol

The synthesis of aromatic hydroxy disulfides can be achieved through a multi-step process starting from an appropriate aminothiols precursor. The general strategy involves the oxidative dimerization of the thiol to form the disulfide, followed by the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.[9] This approach ensures regiochemical control and provides a reliable route to the target molecule.

## Conceptual Synthesis Workflow

The diagram below outlines the logical flow from a precursor, 6-amino-2-naphthalenethiol, to the final product. This pathway leverages classical organic reactions that are well-established and scalable.



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Caption: Synthesis workflow for **6-Hydroxy-2-naphthyl disulfide**.

## Step-by-Step Experimental Protocol

This protocol is a representative method adapted from established chemical principles for this class of compounds.<sup>[9]</sup>

- Oxidative Dimerization of 6-Amino-2-naphthalenethiol:
  - Dissolve 6-amino-2-naphthalenethiol in a suitable solvent like dimethyl sulfoxide (DMSO).
  - Causality: DMSO serves as both a solvent and a mild oxidizing agent for the thiol-disulfide conversion. Air can also be bubbled through the solution to facilitate oxidation.
  - Stir the reaction at room temperature or with gentle heating (e.g., 80-90 °C) until analysis (e.g., TLC) shows complete consumption of the starting thiol.
  - The product, 6,6'-diamino-2,2'-dinaphthyl disulfide, can be precipitated by pouring the reaction mixture into water and collected by filtration.
- Bis-Diazotization:
  - Suspend the dried aminodisulfide from the previous step in a dilute sulfuric acid solution and cool to 0-5 °C in an ice bath.
  - Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt.
  - Add a pre-cooled aqueous solution of sodium nitrite ( $\text{NaNO}_2$ ) dropwise while maintaining the low temperature and vigorous stirring.
  - Continue stirring for 30-60 minutes after the addition is complete to ensure full conversion to the bis-diazonium salt.
- Hydrolysis to the Hydroxydisulfide:
  - In a separate flask, heat a solution of aqueous sulfuric acid to reflux.
  - Carefully add the cold diazonium salt solution in small portions to the hot acid.

- Causality: Thermal decomposition of the diazonium salt in the presence of water replaces the diazonium group ( $-N_2^+$ ) with a hydroxyl group ( $-OH$ ).
- After the addition is complete, maintain the reflux for 30-60 minutes to ensure the reaction goes to completion.
- Cool the reaction mixture, and the crude **6-Hydroxy-2-naphthyl disulfide** will precipitate. Collect the solid by filtration and wash with water.
- Purification and Validation (Self-Validating System):
  - The crude product can be effectively purified by recrystallization from hot glacial acetic acid to yield leaflets.[\[3\]](#)[\[4\]](#)
  - An alternative method involves dissolving the impure solid in a minimal volume of acetone, adding a large volume of toluene, filtering rapidly, and concentrating the filtrate to induce crystallization.[\[3\]](#)[\[4\]](#)
  - Trustworthiness: The integrity of the final product must be validated. The melting point of the purified solid should be sharp and within the literature range (220-226 °C). Purity should be confirmed by HPLC to be  $\geq 95\%$ .[\[7\]](#)[\[10\]](#) The structure should be unequivocally confirmed by spectroscopic methods such as  $^1H$  NMR,  $^{13}C$  NMR, and mass spectrometry.

## Key Applications in Scientific Research

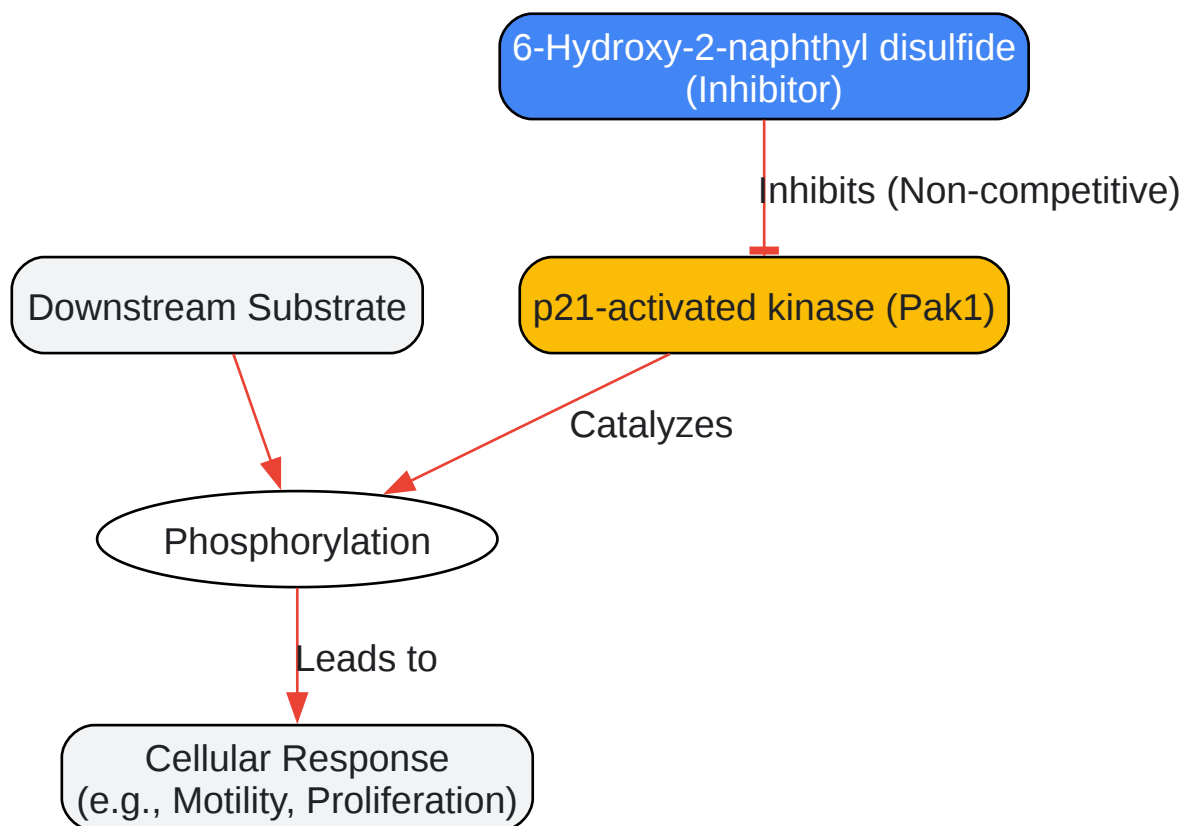
**6-Hydroxy-2-naphthyl disulfide** is not merely a chemical curiosity; it is a tool with specific, high-value applications in biomedical research and diagnostics.

### A. Inhibitor and Control for p21-Activated Kinase (Pak1)

One of the most significant applications of this compound is in the study of cell signaling pathways. It is known as a direct, non-competitive inhibitor of group I p21-activated kinases (Paks).[\[11\]](#) Paks are critical regulators of cytoskeletal dynamics, cell motility, and survival, and are implicated in diseases such as cancer and neurological disorders.

Under the name PIR 3.5, this compound serves as an essential negative control for the potent Pak1 inhibitor IPA-3.[\[7\]](#) In experiments, using PIR 3.5 alongside IPA-3 allows researchers to

confirm that the observed biological effects are due to specific Pak1 inhibition by IPA-3 and not off-target effects.



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Caption: Role as a non-competitive inhibitor of Pak1 signaling.

## B. Histochemical Applications

2,2'-Dihydroxy-6,6'-dinaphthyl disulfide has been described as a potent surfactant capable of inducing inflammation in animal models.[5][12] Its reactivity makes it useful for histochemical staining. The compound reacts with disulfide bonds within the cytoplasm of cells, leading to the formation of sulfenic acid intermediates. Subsequent oxidation to sulfonic acid facilitates the staining of tissues.[5][12] This application has been noted for its potential in diagnosing certain autoimmune diseases by observing changes in cell populations (e.g., neutrophils, macrophages, and mast cells) in stained tissue samples.[5][12]

## C. Determination of Protein-Bound Sulfhydryl Groups

The disulfide bond in **6-Hydroxy-2-naphthyl disulfide** can undergo thiol-disulfide exchange reactions. This reactivity has been harnessed for the quantitative determination of protein-bound sulfhydryl (-SH) groups, a critical parameter in understanding protein structure and function.[\[3\]](#)[\[4\]](#)

## D. Intermediate in Organic Synthesis

As a bifunctional molecule with both hydroxyl and disulfide groups, it serves as a valuable organic building block. It can be used in the synthesis of more complex structures, such as specialized polymers where the disulfide linkage can provide thermal stability or redox sensitivity, or in the creation of dyes and pigments.[\[13\]](#)

## Safety and Handling

According to Safety Data Sheets (SDS), **6-Hydroxy-2-naphthyl disulfide** is classified as an irritant.[\[8\]](#)[\[10\]](#)

- Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[\[8\]](#)
- Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling. Avoid inhaling dust.[\[10\]](#)[\[14\]](#)
- Storage: Store in a cool, dry place away from oxidizing agents. Recommended storage temperatures range from room temperature to -20°C for long-term preservation.[\[4\]](#)[\[5\]](#)

This product is intended for laboratory research use only and is not for drug or household applications.[\[10\]](#)

## Conclusion

**6-Hydroxy-2-naphthyl disulfide** (CAS 6088-51-3) is a versatile chemical compound with a well-defined set of physicochemical properties. Its synthesis is achievable through robust, multi-step organic chemistry protocols. For researchers in drug discovery and cell biology, its most prominent role is as a direct inhibitor of Pak1 and a crucial negative control for related compounds, enabling the validation of specific biological effects. Its utility in histochemistry and



analytical chemistry further broadens its research applications. Proper handling and adherence to safety protocols are essential when working with this compound.

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